Cadina-1(10),4-diene
Overview
Description
Cadina-1(10),4-diene: is a sesquiterpene hydrocarbon with the molecular formula C15H24 . It is a naturally occurring compound found in various essential oils, including those of ginger and turmeric . This compound is known for its distinctive aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadina-1(10),4-diene can be synthesized through the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes . The reaction typically involves the use of terpene synthases, which catalyze the cyclization process under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants such as ginger and turmeric. The essential oils are then subjected to fractional distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cadina-1(10),4-diene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxygenated derivatives such as cadinol.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like halothis compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Cadinol and other oxygenated sesquiterpenes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Cadina-1(10),4-diene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cadina-1(10),4-diene involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: this compound modulates the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Comparison with Similar Compounds
Cadina-1(10),4-diene is unique among sesquiterpenes due to its specific structure and properties. Similar compounds include:
δ-Cadinene: Another sesquiterpene with similar chemical properties but different biological activities.
γ-Cadinene: Shares structural similarities but differs in its reactivity and applications.
α-Cadinene: Similar in structure but has distinct aromatic properties and uses.
This compound stands out due to its unique combination of chemical reactivity, biological activity, and industrial applications.
Properties
IUPAC Name |
4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCYIEXQVQJBKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(=C2CC1)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274505, DTXSID60862005 | |
Record name | Cadina-1(10),4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dimethyl-1-(propan-2-yl)-1,2,3,5,6,8a-hexahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16729-01-4, 189165-79-5 | |
Record name | Cadina-1(10),4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | delta-Amorphene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030644 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.